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Compound of Interest

Compound Name: T-474

Cat. No.: B1193745 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preclinical evaluation of T-474, a

potent and selective IRAK4 degrader, in various animal models of inflammatory diseases. T-
474 is also known as KT-474 and SAR444656.

Overview of T-474
T-474 is a heterobifunctional small molecule that induces the degradation of Interleukin-1

Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase and scaffolding protein in the

signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), which are key

drivers of innate immunity and inflammation. By degrading IRAK4, T-474 effectively blocks

these pro-inflammatory signaling cascades, offering a promising therapeutic strategy for a

range of autoimmune and inflammatory conditions.

T-474 Dosage in Preclinical Animal Models
The following table summarizes the reported oral dosages of T-474 used in various mouse

models of inflammatory diseases.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1193745?utm_src=pdf-interest
https://www.benchchem.com/product/b1193745?utm_src=pdf-body
https://www.benchchem.com/product/b1193745?utm_src=pdf-body
https://www.benchchem.com/product/b1193745?utm_src=pdf-body
https://www.benchchem.com/product/b1193745?utm_src=pdf-body
https://www.benchchem.com/product/b1193745?utm_src=pdf-body
https://www.benchchem.com/product/b1193745?utm_src=pdf-body
https://www.benchchem.com/product/b1193745?utm_src=pdf-body
https://www.benchchem.com/product/b1193745?utm_src=pdf-body
https://www.benchchem.com/product/b1193745?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193745?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal
Model

Species Dosage
Dosing
Regimen

Key
Findings

Reference

Imiquimod-

Induced

Psoriasis

Mouse
30 mg/kg and

100 mg/kg

Twice Daily

(BID)

Inhibition of

skin

thickening

[1]

Lipopolysacc

haride (LPS)-

Induced

Acute Lung

Injury

Mouse

(C57BL/6)

10 mg/kg and

20 mg/kg
Pre-treatment

Attenuation of

lung

inflammation

[2][3]

Th17-

Mediated

CNS

Inflammation

(EAE)

Mouse 150 mg/kg Not Specified

Reduction in

clinical

disease

scores

[1]

Experimental Protocols
Preparation and Administration of T-474 for Oral Gavage
A common formulation for oral administration of T-474 in rodent studies involves a suspension

in a vehicle such as 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water[4].

Materials:

T-474 powder

20% HP-β-CD in sterile water

Mortar and pestle or other homogenization equipment

Analytical balance

Appropriate size gavage needles

Protocol:
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Calculate the required amount of T-474 based on the desired dose (mg/kg) and the body

weight of the animals.

Weigh the calculated amount of T-474 powder.

Prepare the 20% HP-β-CD vehicle.

Gradually add the T-474 powder to the vehicle while triturating or homogenizing to ensure a

uniform suspension.

Administer the suspension to the mice via oral gavage at the desired volume (typically 5-10

mL/kg). Ensure the suspension is well-mixed before each administration.

Imiquimod-Induced Psoriasis Model
This model mimics the inflammatory skin condition psoriasis.

Experimental Workflow:

Disease Induction

Treatment

Endpoint Analysis

Apply Imiquimod cream daily to mouse ear for 5 days

Administer T-474 (30 or 100 mg/kg, BID, p.o.) or vehicle from day 2 to day 4

Measure ear thickness on day 5

Collect tissue for analysis (e.g., IRAK4 degradation)
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Click to download full resolution via product page

Caption: Workflow for the Imiquimod-Induced Psoriasis Model.

Protocol:

Animals: Use appropriate mouse strains (e.g., BALB/c or C57BL/6).

Induction: Apply a daily topical dose of imiquimod cream (e.g., 5%) to the shaved back

and/or ear of the mice for 5 consecutive days[4].

Treatment: On day 2, begin oral administration of T-474 (30 mg/kg or 100 mg/kg, BID) or the

vehicle control. Continue treatment until day 4[4].

Endpoint Analysis:

On day 5 (24 hours after the last imiquimod application), measure the ear thickness using

a caliper[4].

Collect skin and spleen tissues to assess IRAK4 protein levels via methods like Western

blot or mass spectrometry to confirm target engagement[1].

Lipopolysaccharide (LPS)-Induced Acute Lung Injury
(ALI) Model
This model is used to study acute inflammatory responses in the lungs.

Protocol:

Animals: C57BL/6 mice are commonly used for this model[2].

Pre-treatment: Administer T-474 (10 mg/kg or 20 mg/kg, p.o.) or vehicle control to the

mice[2][3].

Induction: After a specified pre-treatment time (e.g., 1-2 hours), induce lung injury by

intratracheal or intranasal administration of LPS (e.g., 5 mg/kg)[2].

Endpoint Analysis: At a predetermined time point after LPS challenge (e.g., 6-24 hours):
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Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltration and

cytokine levels (e.g., IL-6, TNF-α).

Harvest lung tissue for histological analysis to assess lung injury and for molecular

analysis to measure inflammatory markers and IRAK4 levels[2].

Th17-Mediated CNS Inflammation (Experimental
Autoimmune Encephalomyelitis - EAE) Model
EAE is a widely used model for studying T-cell-mediated autoimmune diseases of the central

nervous system, such as multiple sclerosis.

Protocol:

Animals: Use susceptible mouse strains like C57BL/6.

Induction: Immunize mice with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG)

peptide in Complete Freund's Adjuvant (CFA). Administer pertussis toxin on day 0 and day 2

to facilitate the entry of inflammatory cells into the CNS[5].

Treatment: Begin therapeutic oral dosing of T-474 (e.g., 150 mg/kg) or vehicle control upon

the onset of clinical signs of EAE (typically around day 13)[5].

Endpoint Analysis:

Monitor and record clinical scores daily to assess disease severity (e.g., on a scale of 0-5,

from no symptoms to paralysis).

At the end of the study (e.g., day 28), collect CNS tissue for histological analysis of

inflammation and demyelination, and for molecular analysis of inflammatory markers[5].

IRAK4 Signaling Pathway
T-474 exerts its anti-inflammatory effects by degrading IRAK4, a key upstream kinase in the

TLR/IL-1R signaling pathway. This pathway plays a crucial role in the innate immune response.
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Caption: Simplified IRAK4 Signaling Pathway and the Action of T-474.
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Pharmacokinetics of T-474 in Preclinical Species
Pharmacokinetic studies in preclinical species have demonstrated that T-474 is orally

bioavailable[6]. In mice, T-474 reaches its maximum plasma concentration (Cmax)

approximately 2 hours after oral administration, with measurable plasma levels for up to 24

hours[7]. Higher levels of T-474 have been observed in tissues such as the liver, kidney, and

spleen compared to plasma[8].

Conclusion
T-474 is a promising therapeutic candidate that effectively targets the IRAK4 signaling pathway

through protein degradation. The provided dosages and protocols serve as a valuable starting

point for researchers investigating the efficacy of T-474 in relevant animal models of

inflammatory diseases. Further optimization of dosing regimens and detailed analysis of

pharmacokinetic and pharmacodynamic relationships will be crucial for the continued

development of this novel therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for T-474 in Animal
Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1193745#t-474-dosage-for-animal-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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